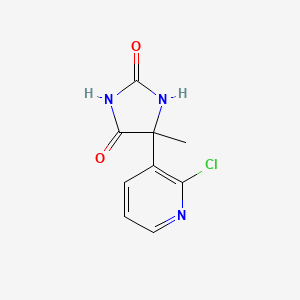

5-(2-Chloropyridin-3-yl)-5-methylimidazolidine-2,4-dione

Übersicht

Beschreibung

“5-(2-Chloropyridin-3-yl)-5-methylimidazolidine-2,4-dione” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom, and an imidazolidine dione group, which is a type of imidazolidine, a five-membered ring with two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For example, methyl 5-(2-chloropyridin-3-yl)pentanoates were prepared by condensation of 1,3-bis(silyloxy)-1,3-butadienes with 2-chloropyridine-3-carboxylic acid chloride .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. Unfortunately, without specific data, a detailed analysis cannot be provided .

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific structure. The chloropyridinyl group could potentially undergo nucleophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloropyridinyl group could potentially make the compound more reactive .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Several studies have explored the synthesis methods for compounds similar to 5-(2-Chloropyridin-3-yl)-5-methylimidazolidine-2,4-dione. For example, Brahmachari et al. (2020) describe a water-mediated and catalyst-free method for synthesizing pharmaceutically interesting functionalized 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones, emphasizing the use of water as a reaction medium and the avoidance of toxic solvents (Brahmachari, Nayek, Karmakar, Nurjamal, Chandra, & Bhowmick, 2020).

Biological and Pharmacological Activities

Various studies have investigated the biological activities of compounds related to this compound. Kim et al. (2004) evaluated a series of substituted pyridines and purines containing 2,4-thiazolidinedione for their hypoglycemic and hypolipidemic activities in diabetic mice (Kim, Ahn, Lee, Kang, Lee, Shin, Ahn, Hong, & Yoon, 2004). Similarly, Mohanty et al. (2015) synthesized 5-(aminomethylene)thiazolidine-2,4-diones and found that compounds bearing pyridine or piperazine moieties showed good antibacterial activity (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).

Structural and Chemical Properties

The structural and chemical properties of similar compounds have also been a focus of research. Witchard and Watson (2010) described the synthesis of 5-amino-3-methylimidazolidine-2,4-dione and its analogues, emphasizing the potential for structural diversity in this class of compounds (Witchard & Watson, 2010). Additionally, Vlasov et al. (2022) synthesized and evaluated the antimicrobial activity of certain derivatives, highlighting their moderate activity against various bacterial strains (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, & Georgiyants, 2022).

Applications in Material Science

Some studies have extended the application of these compounds to material science. Yadav et al. (2015) investigated thiazolidinedione derivatives for corrosion inhibition in mild steel, demonstrating their efficacy in reducing corrosion rates (Yadav, Behera, Kumar, & Yadav, 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(2-chloropyridin-3-yl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-9(7(14)12-8(15)13-9)5-3-2-4-11-6(5)10/h2-4H,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMBHVGFDBODBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

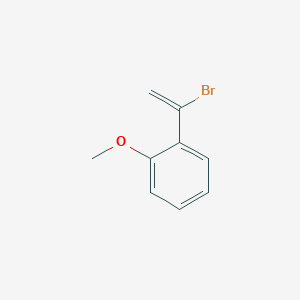

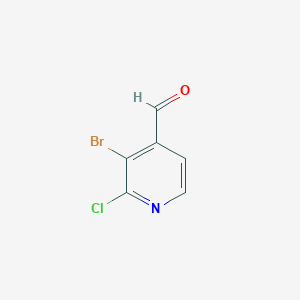

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

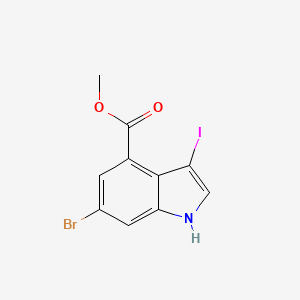

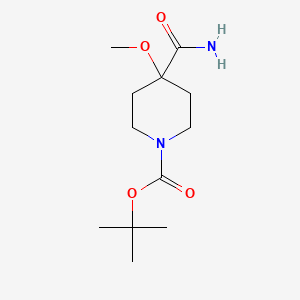

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B1378243.png)